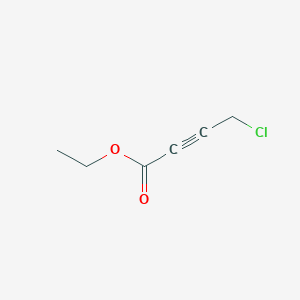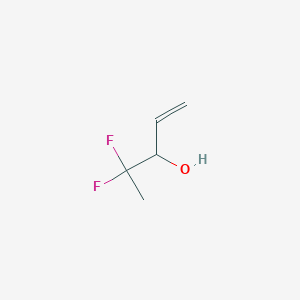
4,4-Difluoropent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoropent-1-en-3-ol is an organic compound with the molecular formula C5H8F2O It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentene chain, with a hydroxyl group on the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropent-1-en-3-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 4,4-difluoropent-1-ene with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoropent-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products:
Oxidation: Formation of 4,4-difluoropentan-3-one.
Reduction: Formation of 4,4-difluoropentanol.
Substitution: Formation of 4,4-diiodopent-1-en-3-ol.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Difluoropent-1-en-3-ol involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4-Difluoropentane: Lacks the double bond and hydroxyl group, making it less reactive.
4,4-Difluoropent-2-en-1-ol: Has a different position of the double bond and hydroxyl group, leading to different chemical properties.
4,4-Difluorobutan-1-ol: Shorter carbon chain, resulting in different physical and chemical characteristics.
Eigenschaften
Molekularformel |
C5H8F2O |
|---|---|
Molekulargewicht |
122.11 g/mol |
IUPAC-Name |
4,4-difluoropent-1-en-3-ol |
InChI |
InChI=1S/C5H8F2O/c1-3-4(8)5(2,6)7/h3-4,8H,1H2,2H3 |
InChI-Schlüssel |
DGMBTFNTIPFIFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C=C)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


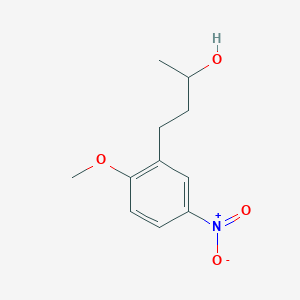
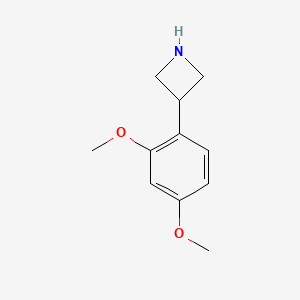
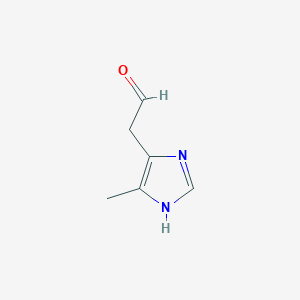
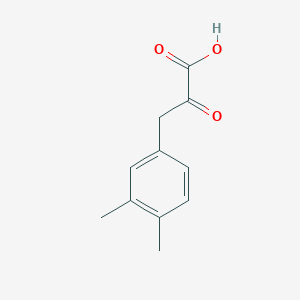
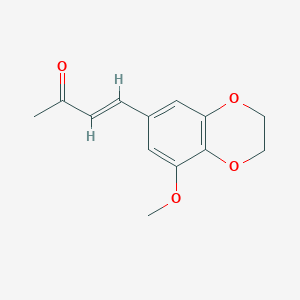
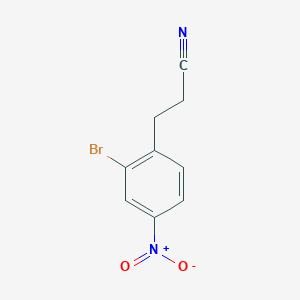
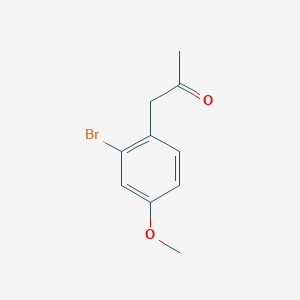
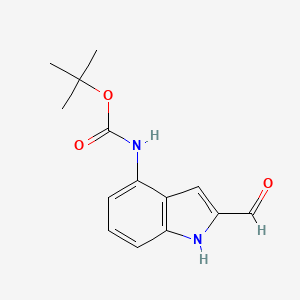

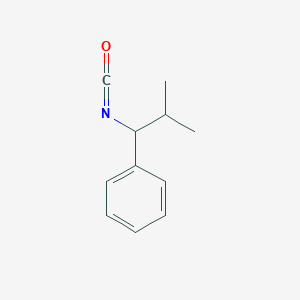
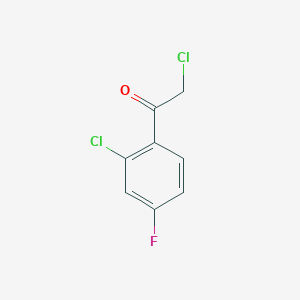
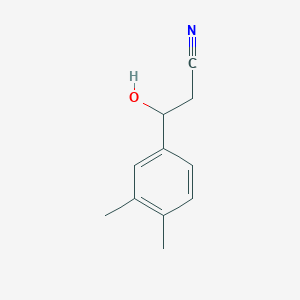
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
